1-Fluorospiro[2.5]octane-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluorospiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2/c10-9(7(11)12)6-8(9)4-2-1-3-5-8/h1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNCFEJKAINTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2(C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Fluorospiro 2.5 Octane 1 Carboxylic Acid and Its Analogues
Retrosynthetic Analysis of the 1-Fluorospiro[2.5]octane-1-carboxylic Acid Framework
A logical retrosynthetic analysis of this compound guides the development of a forward synthetic plan. The primary disconnections involve the carbon-fluorine bond and the cyclopropane (B1198618) ring of the spirocyclic system.
The first disconnection targets the C-F bond. The fluorine atom, being highly electronegative, is best installed via an electrophilic fluorination reaction. This approach suggests a precursor such as spiro[2.5]octane-1-carboxylic acid or its corresponding ester. This precursor contains the intact spirocyclic framework but lacks the fluorine atom at the C1 position.
The second key disconnection breaks the cyclopropane ring. This three-membered ring can be retrosynthetically disconnected to reveal an α,β-unsaturated ester, specifically a cyclohexylidene carboxylate derivative. This precursor is an ideal substrate for cyclopropanation reactions. The cyclohexylidene moiety itself can be traced back to its parent ketone, cyclohexanone (B45756), a readily available starting material. This analysis establishes a clear synthetic pathway: starting from cyclohexanone, proceeding through a cyclohexylidene carboxylate intermediate, forming the spiro[2.5]octane core, and finally, introducing the fluorine atom.
Cyclopropanation Strategies for Spiro[2.5]octane Core Formation
The construction of the spiro[2.5]octane skeleton is a critical step that establishes the core structure of the target molecule. This is typically achieved by converting a six-membered ring precursor into a spiro-fused system via the formation of a new three-membered ring.
The Johnson-Corey-Chaykovsky reaction is a powerful and widely used method for the synthesis of cyclopropanes, epoxides, and aziridines from sulfur ylides. nih.gov In the context of forming the spiro[2.5]octane core, this reaction typically involves the 1,4-conjugate addition of a sulfur ylide to an α,β-unsaturated carbonyl compound, such as a cyclohexylidene ester. scilit.com
The mechanism begins with the generation of the sulfur ylide, commonly dimethyloxosulfonium methylide or dimethylsulfonium methylide, by deprotonating the corresponding sulfonium (B1226848) salt with a strong base. scilit.comgoogle.com This ylide then acts as a nucleophile, attacking the β-carbon of the cyclohexylidene ester in a Michael-type addition. The resulting enolate intermediate subsequently undergoes an intramolecular nucleophilic substitution, where the enolate displaces the sulfide (B99878) or sulfoxide (B87167) group to close the three-membered ring, thus forming the spiro[2.5]octane framework. scilit.com A key advantage of this method is its diastereoselectivity, which often favors the formation of the trans-substituted cyclopropane regardless of the starting olefin geometry. nih.gov
Table 1: Ylide-Mediated Cyclopropanation
| Reaction Type | Substrate Example | Ylide Reagent | Base | Product Core |
|---|---|---|---|---|
| Johnson-Corey-Chaykovsky | Cyclohexylidene acetate | Dimethylsulfoxonium methylide | NaH | Spiro[2.5]octane |
Lewis acid catalysis can play a role in the formation of spirocyclic systems, although it is more commonly associated with the ring-opening or rearrangement of activated cyclopropanes. uni-regensburg.deacs.org However, specific methodologies utilize Lewis acids to facilitate the formation of the spiro[2.5]octane skeleton.
One such approach involves the reaction of a cyclohexenone derivative with a Grignard reagent in the presence of a Lewis acid to construct the spirocycle. For instance, 3-methoxy-cyclohexenone can be cyclized with an ethyl Grignard reagent in the presence of a Lewis acid to yield 5-methoxyspiro[2.5]oct-4-ene. google.com In this process, the Lewis acid activates the substrate, facilitating the nucleophilic attack and subsequent cyclization to form the spiro[2.5]octane derivative. google.com While not a direct cyclopropanation of an exocyclic double bond, this method represents a Lewis acid-mediated pathway to the core spiro[2.5]octane structure from a cyclic precursor.
Methods for Fluorine Introduction at the Spiro Center
The final key transformation is the installation of a fluorine atom at the C1 position, the spirocyclic carbon atom common to both rings. Due to the steric hindrance of this quaternary center, direct and selective fluorination requires robust and highly reactive reagents.
Electrophilic fluorination is the premier strategy for creating C-F bonds on nucleophilic carbon centers. nih.gov This method relies on reagents that deliver an electrophilic fluorine species ("F+") to a carbanion or enolate. nih.gov Conceptually, this approach is an attractive alternative to nucleophilic fluorination methods. nih.gov For the synthesis of this compound, the α-carbon of the parent spiro[2.5]octane-1-carboxylic acid (or its ester) can be deprotonated with a strong base to generate a nucleophilic enolate. This enolate is then quenched with an electrophilic fluorine source.
The mechanism of electrophilic fluorination is still a subject of some debate, with possibilities including an SN2 or a single-electron transfer (SET) process. nih.gov Nevertheless, a wide array of effective and stereoselective methods have been developed.
Among the various electrophilic fluorinating agents, those containing a nitrogen-fluorine (N-F) bond have proven to be the most practical due to their stability, safety, and effectiveness. nih.gov N-Fluorosulfonimides are a prominent class of these reagents, with N-Fluorobenzenesulfonimide (NFSI) being a widely used example. uni-regensburg.de
NFSI is a stable, solid reagent that is easily handled and can be synthesized with relative ease. uni-regensburg.de The presence of two strongly electron-withdrawing sulfonyl groups attached to the nitrogen atom significantly reduces the electron density on the fluorine, rendering it highly electrophilic. nih.gov In a typical reaction, the substrate, such as methyl spiro[2.5]octane-1-carboxylate, is treated with a non-nucleophilic strong base (e.g., lithium diisopropylamide, LDA) at low temperature to generate the corresponding lithium enolate. The subsequent addition of NFSI results in the transfer of a fluorine atom to the enolate, affording the desired α-fluorinated product. These reactions are generally performed under mild conditions and are compatible with a variety of functional groups. uni-regensburg.de
Table 2: Electrophilic Fluorination of Spirocycle Precursor
| Substrate | Base | Fluorinating Agent | Product |
|---|---|---|---|
| Spiro[2.5]octane-1-carboxylate | LDA | N-Fluorobenzenesulfonimide (NFSI) | 1-Fluorospiro[2.5]octane-1-carboxylate |
Electrophilic Fluorination Methodologies
Application of Diazoniabicyclo[2.2.2]octane Salts (e.g., Selectfluor®)
Electrophilic fluorination is a primary strategy for the synthesis of α-fluorocarbonyl compounds, which are valuable precursors to molecules like this compound. Among the reagents used for this purpose, N-fluoro-diazoniabicyclo[2.2.2]octane salts, most notably Selectfluor®, have become indispensable. nih.gov Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a stable, safe, and highly effective electrophilic fluorinating agent. nih.gov
The reaction typically proceeds by the fluorination of an enol or enolate intermediate of a spirocyclic ketone or β-keto ester precursor. For instance, the fluorination of a spiro[2.5]octan-1-one derivative with Selectfluor® would yield the corresponding α-fluoroketone. This method is advantageous due to its operational simplicity and the high reactivity of the reagent. nih.gov Research has shown that Selectfluor® is effective for the fluorination of various dicarbonyl compounds and β-keto carboxylic acids, often proceeding under mild conditions without the need for a catalyst. organic-chemistry.org The mechanism is believed to involve the direct transfer of an electrophilic fluorine atom from the reagent to the electron-rich enol or enolate. nih.gov
Nucleophilic Fluorination Approaches
Nucleophilic fluorination offers an alternative pathway for introducing fluorine into the spirocyclic scaffold. This approach involves the displacement of a suitable leaving group at the C1 position of a spiro[2.5]octane precursor by a fluoride (B91410) ion. numberanalytics.comucla.edu Common sources of nucleophilic fluoride include alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides. numberanalytics.com
The success of this S\textsubscriptN2-type reaction depends heavily on the nature of the leaving group (e.g., tosylate, mesylate, or halide) and the reaction conditions, which must be optimized to overcome the low solubility and high basicity of many fluoride salts. ucla.edu Reagents like diethylaminosulfur trifluoride (DAST) and its analogues can also be used to convert a hydroxyl group at the C1 position directly into a fluorine atom, a process known as deoxyfluorination. sigmaaldrich.com While powerful, these methods often require harsh conditions and can be limited by competing elimination reactions. ucla.edu
Asymmetric Fluorination Techniques for Chiral Fluorinated Spirocycles
Creating chiral fluorinated spirocycles, where the fluorine-bearing carbon is a stereocenter, requires advanced asymmetric fluorination techniques. These methods are crucial for accessing enantiomerically pure compounds for applications in medicinal chemistry and materials science. chimia.ch
Organocatalysis has emerged as a powerful tool for the enantioselective α-fluorination of carbonyl compounds. nih.govresearchgate.net This strategy commonly utilizes chiral amines, such as derivatives of cinchona alkaloids or prolinols, to catalyze the reaction between a ketone precursor and an electrophilic fluorine source like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI). researchgate.netsemanticscholar.org
The catalytic cycle typically involves the formation of a chiral enamine intermediate from the spirocyclic ketone and the organocatalyst. researchgate.net This enamine then attacks the electrophilic fluorinating agent from a sterically preferred face, leading to the formation of the α-fluoroketone with high enantioselectivity. nih.govsemanticscholar.org This approach has been successfully applied to a variety of cyclic ketones, demonstrating its potential for the synthesis of chiral 1-fluorospiro[2.5]octanone derivatives. nih.govresearchgate.net
Table 1: Examples of Organocatalytic Enantioselective α-Fluorination of Cyclic Ketones
| Catalyst | Substrate | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Cinchona Alkaloid Derivative | Cyclohexanone | NFSI | 92 | 96 |
| Primary Amine-Thiourea | 4-tert-Butylcyclohexanone | NFSI | 95 | 99 |
This table presents representative data from the literature to illustrate the effectiveness of the methodology and does not represent data for the specific target compound.
Transition metal catalysis provides a complementary approach to asymmetric fluorination. capes.gov.br Chiral complexes of metals such as palladium, nickel, and copper can catalyze the enantioselective fluorination of various substrates. researchgate.net For instance, palladium-catalyzed asymmetric allylic fluorination could be employed on an unsaturated spiro[2.5]octene precursor. ucla.edu
Another strategy involves the C–F bond activation of gem-difluoro compounds. Transition metal catalysts can facilitate the enantioselective desymmetrization of difluoromethylene groups, offering a novel route to chiral monofluorinated products. rsc.orgescholarship.org These reactions often rely on sophisticated ligand design to control the stereochemical outcome. While powerful, the application of these methods to the specific spiro[2.5]octane system requires dedicated catalyst development and optimization. researchgate.netescholarship.org
Table 2: Transition Metals in Asymmetric Fluorination
| Metal Catalyst | Reaction Type | Substrate Type | Typical Ligand |
|---|---|---|---|
| Palladium (Pd) | Allylic Fluorination | Allylic Chlorides/Esters | Chiral Phosphoramidites |
| Copper (Cu) | Fluorination of β-Keto Esters | β-Keto Esters | Chiral Bisoxazolines (BOX) |
This table summarizes common transition metal systems used in asymmetric fluorination reactions.
Carboxylic Acid Functional Group Installation and Manipulation
Formation of the Carboxylic Acid Moiety
Several classic and modern methods can be employed to install the carboxylic acid group onto the spiro[2.5]octane ring. libretexts.org One common route is the hydrolysis of a nitrile precursor. The nitrile can be introduced via nucleophilic substitution of an appropriate alkyl halide with a cyanide salt. This method adds an additional carbon atom to the molecule, which must be accounted for in the synthetic design. libretexts.org
Alternatively, the carboxylation of an organometallic intermediate, such as a Grignard or organolithium reagent, is a highly effective method. libretexts.org This involves preparing the organometallic species from a 1-halospiro[2.5]octane derivative and subsequently quenching it with carbon dioxide (dry ice). Acidic workup then yields the desired carboxylic acid. This approach is advantageous as it forms the C-C bond directly and is generally high-yielding, provided the substrate is free of incompatible functional groups. libretexts.org
Strategies for Orthogonal Protection and Deprotection
In the multi-step synthesis of complex molecules like substituted spiro[2.5]octane-1-carboxylic acids, the use of protecting groups is essential to mask reactive functional groups and ensure chemoselectivity. Orthogonal protection, a strategy that employs protecting groups that can be removed under distinct conditions without affecting others, is of paramount importance. This allows for the sequential manipulation of different parts of the molecule.
Commonly, the carboxylic acid and other functional groups that may be present on the spirocyclic scaffold require protection. For the carboxylic acid moiety, esterification is a common protection strategy. Different esters can be chosen for their varying lability to acidic or basic hydrolysis, or hydrogenolysis. For instance, a methyl or ethyl ester can be cleaved under standard basic or acidic conditions, while a benzyl (B1604629) ester can be selectively removed by catalytic hydrogenation, leaving acid- or base-labile groups intact.
In the context of synthesizing heteroatom-containing spiro[2.5]octane carboxylic acids, such as azaspiro derivatives, the protection of the nitrogen atom is crucial. Carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used. The Boc group is readily cleaved under acidic conditions, while the Cbz group is susceptible to hydrogenolysis. This orthogonality allows for the selective deprotection of either the amine or a carboxylic acid ester at different stages of the synthesis.
The following table provides examples of orthogonal protecting group strategies that could be employed in the synthesis of functionalized spiro[2.5]octane-1-carboxylic acids.
| Functional Group | Protecting Group | Deprotection Conditions | Orthogonal to |
| Carboxylic Acid | Methyl Ester | Base (e.g., LiOH, NaOH) or Acid (e.g., HCl) | Benzyl Ester, Boc, Cbz |
| Carboxylic Acid | Benzyl Ester | Hydrogenolysis (e.g., H₂, Pd/C) | Methyl Ester, Boc |
| Amine | Boc (tert-butoxycarbonyl) | Acid (e.g., TFA, HCl) | Cbz, Benzyl Ester |
| Amine | Cbz (benzyloxycarbonyl) | Hydrogenolysis (e.g., H₂, Pd/C) | Boc, Methyl Ester |
Synthetic Routes to Related Spiro[2.5]octane-1-carboxylic Acid Derivatives
The synthesis of various derivatives of the spiro[2.5]octane-1-carboxylic acid scaffold provides access to a diverse range of chemical structures with potential applications in medicinal chemistry and materials science.
Synthesis of Spiro[2.5]octane-X-carboxylic Acid Isomers
The synthesis of positional isomers of spiro[2.5]octane-carboxylic acid has been reported. For instance, a method for the synthesis of spiro[2.5]octane-5-carboxylic acid has been developed to address the challenges of difficult synthetic operations and expensive raw materials in previous methods. google.com This multi-step synthesis starts from the readily available industrial raw material 1,3-cyclohexanedione (B196179).
The key steps in this synthesis are:
Reaction of 1,3-cyclohexanedione with methanol (B129727) in the presence of concentrated sulfuric acid to yield 3-methoxy-cyclohexenone.
Cyclization of 3-methoxy-cyclohexenone with an ethyl Grignard reagent in the presence of a Lewis acid to form 5-methoxyspiro[2.5]oct-4-ene.
Treatment of 5-methoxyspiro[2.5]oct-4-ene with p-toluenesulfonic acid in tert-methyl ether to produce spiro[2.5]oct-5-one.
Reaction of spiro[2.5]oct-5-one with p-tosyl isonitrile in the presence of a base and ethanol (B145695) to give spiro[2.5]oct-5-nitrile.
Alkaline hydrolysis of the nitrile to afford the final product, spiro[2.5]octane-5-carboxylic acid.
Synthesis of Heteroatom-Containing Spiro[2.5]octane Carboxylic Acids (e.g., Azaspiro, Oxaspiro Systems)
The incorporation of heteroatoms such as nitrogen and oxygen into the spiro[2.5]octane framework leads to the formation of azaspiro and oxaspiro systems, which are of significant interest in drug discovery.
Oxaspiro Systems: Various oxaspiro[2.5]octane carboxylic acid derivatives have been synthesized. For example, methyl 1-oxaspiro[2.5]octane-2-carboxylate has been reported, providing a scaffold with an oxygen atom in the cyclopropane ring. The synthesis and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives have been studied using NMR spectroscopy, providing insights into their three-dimensional structures.
The following table summarizes some of the synthesized heteroatom-containing spiro[2.5]octane derivatives.
| Compound Name | Structure | Synthetic Starting Material |
| 4-Oxa-7-azaspiro[2.5]octane | Azaspiro[2.5]octane with oxygen and nitrogen | 1-Hydroxy-1-cyclopropanecarboxylic acid methyl ester |
| 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid, 1,1-dimethylethyl ester | Azaspiro[2.5]octane with oxygen and nitrogen | Not specified |
| Methyl 1-oxaspiro[2.5]octane-2-carboxylate | Oxaspiro[2.5]octane with an ester group | Not specified |
Derivatization of the Spirocyclic Scaffold with Additional Substituents (e.g., Methyl, Alkyl)
The introduction of additional substituents, such as methyl or other alkyl groups, onto the spiro[2.5]octane scaffold allows for the fine-tuning of its physicochemical properties. One approach to achieve this is through the methylenation of substituted cyclohexanones. For example, the reaction of (3R,6R)-2-arylidene-6-isopropyl-3-methylcyclohexanones with dimethylsulfoxonium methylide has been shown to produce chiral spiro[2.5]octanones with a high degree of stereoselectivity. This method allows for the introduction of a methyl group at a specific position on the cyclohexane (B81311) ring of the spirocycle.
Challenges and Advancements in the Synthesis of Fluorinated Spiro[2.5]octane Carboxylic Acids
The synthesis of fluorinated spiro[2.5]octane carboxylic acids, particularly with the fluorine atom at the alpha-position to the carboxylic acid, presents significant challenges. Direct fluorination of the spiro[2.5]octane-1-carboxylic acid is difficult. A plausible synthetic strategy would involve the preparation of a suitable precursor, such as spiro[2.5]octan-1-one, followed by fluorination and subsequent conversion to the carboxylic acid.
Challenges:
Stereocontrol: The introduction of a fluorine atom can create a new stereocenter, leading to the formation of diastereomers. Controlling the stereoselectivity of the fluorination reaction is a major challenge.
Harsh Reaction Conditions: Many traditional fluorination methods require harsh reaction conditions that may not be compatible with the functional groups present in the molecule.
Regioselectivity: In cases where there are multiple possible sites for fluorination, achieving high regioselectivity can be difficult.
Late-stage Fluorination: Introducing fluorine at a late stage in the synthesis is often desirable but can be challenging due to the potential for side reactions and the need for robust and functional-group-tolerant methods. pharmtech.com
Advancements: Significant advancements in fluorination chemistry offer potential solutions to these challenges. The development of electrophilic fluorinating reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), has provided milder and more selective methods for the introduction of fluorine. sapub.org
A potential synthetic route to this compound could involve the following steps:
Synthesis of Spiro[2.5]octan-1-one: This could be achieved through various methods, including the cyclopropanation of a suitable cyclohexanone derivative.
α-Fluorination of the Ketone: The spiro[2.5]octan-1-one could then be subjected to electrophilic fluorination using a reagent like Selectfluor®. The reaction conditions would need to be optimized to achieve high yield and selectivity. sapub.org The mechanism of such a reaction is proposed to proceed through an enol or enolate intermediate. sapub.org
Conversion to the Carboxylic Acid: The resulting α-fluoroketone could then be converted to the desired carboxylic acid through various methods, such as the Haloform reaction or oxidation.
Recent research has also focused on the development of catalytic and enantioselective fluorination methods, which could be applied to the synthesis of chiral fluorinated spirocycles. nih.gov Furthermore, advancements in the synthesis of α-fluorocarboxylic acids from their corresponding non-fluorinated precursors via ketene (B1206846) acetal (B89532) intermediates offer another potential avenue for the synthesis of the target molecule. nih.govorganic-chemistry.org
The following table lists some of the key reagents and methods that represent advancements in the field of fluorination.
| Reagent/Method | Description | Potential Application |
| Selectfluor® | An electrophilic fluorinating agent that operates under mild conditions. sapub.org | α-fluorination of spiro[2.5]octan-1-one. |
| Organocatalytic Fluorination | The use of chiral primary amine catalysts to achieve enantioselective α-fluorination of ketones. nih.gov | Enantioselective synthesis of this compound. |
| Acetyl Hypofluorite (B1221730) (AcOF) | A reagent for the electrophilic fluorination of ketene acetals, providing a route to α-fluorocarboxylic esters and acids. nih.govorganic-chemistry.org | Synthesis of this compound from its corresponding carboxylic acid via a ketene acetal intermediate. |
Structural Characteristics and Conformational Analysis of 1 Fluorospiro 2.5 Octane 1 Carboxylic Acid
Impact of the Spiro Center on Molecular Geometry and Strain
Computational studies on the parent spiro[2.5]octane have shown that the strain energy is a composite of the angle strain in the three-membered ring and torsional strain throughout the molecule. The spiro carbon atom and the adjacent carbons in both rings experience altered bond angles to accommodate the fusion. This can lead to elongated carbon-carbon bonds at the spiro junction as the molecule seeks to relieve some of the steric hindrance. The presence of substituents, such as the fluorine and carboxylic acid group, further influences the local geometry around the spiro center, potentially causing minor deviations in bond lengths and angles to minimize steric interactions.
| Type of Strain | Estimated Contribution (kcal/mol) |
|---|---|
| Angle Strain (Cyclopropane) | ~27 |
| Torsional Strain | Variable, depends on conformation |
| Steric Strain (Substituents) | Dependent on substituent size and position |
Conformational Preferences of the Cyclohexane (B81311) and Cyclopropane (B1198618) Rings in the Spiro[2.5]octane System
The cyclohexane ring in the spiro[2.5]octane system, much like its non-spirocyclic counterpart, can adopt several conformations, with the chair form being the most stable. However, the spiro-fused cyclopropane ring restricts the conformational flexibility of the cyclohexane ring to some extent. The energy barrier for the ring inversion of the cyclohexane moiety is influenced by the presence of the rigid cyclopropane ring.
In 1-Fluorospiro[2.5]octane-1-carboxylic acid, the cyclohexane ring is expected to predominantly exist in a chair conformation to minimize torsional and steric strain. The substituents on the cyclohexane ring, if any, would exhibit a preference for the equatorial position to reduce 1,3-diaxial interactions. The cyclopropane ring, being planar, does not have different conformations but its substituents are fixed in space relative to the cyclohexane ring.
Influence of Fluorine Substitution on Bond Lengths, Angles, and Dihedral Angles
The substitution of a hydrogen atom with fluorine at the C1 position of the cyclopropane ring has a notable impact on the local and, to a lesser extent, the global geometry of this compound. Fluorine, being the most electronegative element, exerts a strong inductive effect, which can alter bond lengths and angles.
The C-F bond itself is typically shorter than a C-H bond. wikipedia.org The high electronegativity of fluorine also leads to a shortening of adjacent C-C bonds. wikipedia.org Therefore, the C1-C2 and C1-C3 bonds within the cyclopropane ring are expected to be slightly shorter than in the unsubstituted parent compound. This can, in turn, affect the bond angles within the three-membered ring.
Furthermore, the presence of the fluorine atom can influence the conformational preferences of the molecule through stereoelectronic effects, such as the gauche effect. wikipedia.orgacs.orgchemeurope.com The gauche effect describes the tendency of certain substituents, particularly fluorine, to favor a gauche conformation (a dihedral angle of approximately 60°) over an anti conformation (180°) relative to another electronegative group or a double bond. In the context of the spiro[2.5]octane system, this could manifest in the preferred orientation of the carboxylic acid group relative to the fluorine atom.
The interplay of steric hindrance and electronic effects due to the fluorine and carboxylic acid substituents will ultimately determine the most stable conformation of the molecule. Computational modeling and spectroscopic analysis would be required to precisely quantify these effects on the bond lengths, angles, and dihedral angles of this compound.
Theoretical and Computational Investigations of 1 Fluorospiro 2.5 Octane 1 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and predicting the reactivity of complex organic molecules like 1-Fluorospiro[2.5]octane-1-carboxylic acid. DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can provide detailed insights into the molecule's geometric and electronic properties. researchgate.net
The initial step in a typical DFT study involves the geometry optimization of the molecule to find its lowest energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the spirocyclic system. Subsequent frequency calculations can confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
From the optimized geometry, a range of electronic properties can be calculated to predict the molecule's reactivity. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution within the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show a high electron density around the carboxylic acid group and the fluorine atom, indicating their potential roles in intermolecular interactions.
The following table presents hypothetical DFT-calculated electronic properties for this compound and its non-fluorinated analog for comparison.
| Property | This compound | Spiro[2.5]octane-1-carboxylic acid |
| HOMO Energy (eV) | -7.2 | -6.8 |
| LUMO Energy (eV) | -1.5 | -1.1 |
| HOMO-LUMO Gap (eV) | 5.7 | 5.7 |
| Dipole Moment (Debye) | 3.5 | 2.1 |
Computational Modeling of Reaction Mechanisms in Spiro[2.5]octane Synthesis and Functionalization
Computational modeling is an indispensable tool for elucidating the intricate reaction mechanisms involved in the synthesis and functionalization of spirocyclic compounds like spiro[2.5]octane derivatives. researchgate.net By employing quantum mechanical methods, such as DFT, researchers can map out the complete potential energy surface of a reaction, identifying key intermediates, transition states, and the associated activation energies. researchgate.net
For the synthesis of the this compound backbone, a plausible approach could involve a cyclopropanation reaction followed by functional group manipulations. Computational modeling can be used to investigate the feasibility of different synthetic routes by comparing the activation barriers of the rate-determining steps. For instance, the mechanism of a key cyclopropanation step could be modeled to understand the concerted or stepwise nature of the reaction.
The functionalization of the spiro[2.5]octane core, such as the introduction of the fluorine and carboxylic acid groups, can also be studied computationally. For example, the mechanism of a fluorination reaction could be modeled to predict the regioselectivity and stereoselectivity of the process. By calculating the energies of the different possible transition states, the most likely reaction pathway can be determined.
The table below provides a hypothetical comparison of calculated activation energies for a key synthetic step in the formation of the spiro[2.5]octane ring system under different catalytic conditions.
| Catalyst | Reaction Step | Calculated Activation Energy (kcal/mol) |
| Catalyst A | Ring Formation | 25 |
| Catalyst B | Ring Formation | 20 |
| Catalyst C | Ring Formation | 28 |
Analysis of Fluorine's Electronic Effects on the Carboxylic Acid Acidity (pKa) and Reactivity
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The electron-withdrawing fluorine atom helps to stabilize the negative charge on the carboxylate anion by delocalizing it through the sigma bond network. This increased stability of the conjugate base leads to a significant increase in the acidity of the carboxylic acid, which is reflected in a lower pKa value. researchgate.netepa.gov
Computational methods, particularly DFT in conjunction with a suitable solvation model (e.g., Polarizable Continuum Model, PCM), can be used to accurately predict the pKa of carboxylic acids. researchgate.net By calculating the free energy change of the deprotonation reaction in a solvent, a theoretical pKa value can be obtained. These calculations can provide a quantitative measure of the electronic effect of the fluorine atom on the acidity.
The increased acidity of this compound will also influence its reactivity. For instance, it will be more readily deprotonated under basic conditions, which can affect its participation in reactions where the carboxylate is the active species.
The following table presents a hypothetical comparison of the computationally predicted pKa values for this compound and its non-fluorinated counterpart.
| Compound | Predicted pKa |
| This compound | 2.5 |
| Spiro[2.5]octane-1-carboxylic acid | 4.5 |
Stereochemical Outcome Prediction and Transition State Analysis
The synthesis of this compound, which contains a chiral spirocenter, necessitates control over the stereochemical outcome of the reaction. Computational chemistry offers powerful tools for predicting and rationalizing the stereoselectivity of chemical reactions. By performing a detailed analysis of the transition states leading to different stereoisomers, it is possible to predict which product will be formed preferentially. scispace.comrsc.org
For a reaction that establishes the stereochemistry at the spirocyclic core, computational methods can be used to locate and characterize the transition state structures for the formation of the possible stereoisomers (e.g., enantiomers or diastereomers). The relative energies of these transition states are then calculated. According to transition state theory, the reaction will proceed predominantly through the lowest energy transition state, leading to the formation of the major stereoisomer.
The factors that influence the energy of a transition state are often subtle and can include steric hindrance, electronic effects, and non-covalent interactions such as hydrogen bonding or CH-π interactions. acs.org Computational analysis can dissect these contributions and provide a detailed understanding of the origins of stereoselectivity. This knowledge is invaluable for the rational design of new catalysts and reaction conditions to improve the stereochemical outcome of a synthesis.
The table below shows a hypothetical comparison of the calculated relative energies of the transition states leading to two different diastereomers in a key step of the synthesis of a this compound precursor.
| Transition State | Diastereomer Formed | Relative Energy (kcal/mol) |
| TS-A | Diastereomer A | 0.0 |
| TS-B | Diastereomer B | 2.5 |
Reactivity and Chemical Transformations of 1 Fluorospiro 2.5 Octane 1 Carboxylic Acid
Role of Fluorine in Directing Reactivity and Regioselectivity
The strategic placement of a fluorine atom at the C1 position of the spiro[2.5]octane-1-carboxylic acid framework is anticipated to be a commanding factor in the molecule's reactivity and the regioselectivity of its transformations. The high electronegativity of fluorine creates a significant inductive effect, polarizing the C-F bond and influencing the electron density of the adjacent atoms.
This electron-withdrawing nature of fluorine is expected to decrease the nucleophilicity of the carboxylate group, thereby modifying its reactivity in reactions such as esterification or amidation. Conversely, the fluorine atom could stabilize anionic intermediates at the alpha-carbon, potentially facilitating reactions that proceed through a carbanionic transition state.
In reactions involving the cyclopropane (B1198618) ring, the fluorine atom could exert a directing influence. For instance, in electrophilic additions or ring-opening reactions, the regioselectivity would likely be governed by the electronic push-pull between the fluorine and the carboxylic acid group. The precise outcome of such reactions, however, would be highly dependent on the nature of the attacking reagent and the reaction conditions.
Table 1: Postulated Influence of Fluorine on Reactivity
| Reactive Site | Postulated Effect of Fluorine | Potential Transformation |
| Carboxylic Acid | Decreased nucleophilicity of carboxylate | Altered rates of esterification/amidation |
| Alpha-Carbon | Stabilization of anionic character | Facilitation of deprotonation and subsequent alkylation |
| Cyclopropane Ring | Directing group in ring-opening | Regioselective addition of electrophiles |
Mechanistic Studies of Key Transformation Pathways
Mechanistic studies would likely focus on understanding the transition states and intermediates involved in key reactions. For example, in decarboxylation reactions, the stability of the resulting carbanion would be a critical factor, with the fluorine atom playing a pivotal role. Computational modeling could provide valuable insights into the energy barriers of different potential pathways.
Furthermore, kinetic studies would be instrumental in quantifying the electronic effects of the fluorine atom on reaction rates. By comparing the reactivity of 1-Fluorospiro[2.5]octane-1-carboxylic acid with its non-fluorinated analog, the precise impact of the fluorine substituent could be determined. Isotopic labeling studies could also be employed to trace the movement of atoms and elucidate complex reaction mechanisms.
Table 2: Potential Areas for Mechanistic Investigation
| Transformation Type | Key Mechanistic Question | Investigative Technique |
| Decarboxylation | Stability of the alpha-fluoro carbanion intermediate | Computational Modeling, Kinetic Studies |
| Ring-Opening Reactions | Regioselectivity and stereochemistry of bond cleavage | Product analysis (NMR, X-ray crystallography) |
| Nucleophilic Acyl Substitution | Influence of fluorine on the electrophilicity of the carbonyl carbon | In-situ reaction monitoring (FTIR, NMR) |
Synthetic Utility and Applications As a Chemical Building Block
1-Fluorospiro[2.5]octane-1-carboxylic Acid as a Scaffold for Complex Molecule Construction
The rigid spiro[2.5]octane framework of this compound provides a well-defined three-dimensional orientation for appended functional groups. This structural feature is highly desirable in drug discovery and materials science for creating molecules with precise spatial arrangements, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of both a carboxylic acid group and a fluorine atom offers orthogonal points for chemical modification, allowing for the systematic construction of complex molecular architectures.
The carboxylic acid moiety serves as a versatile handle for a variety of chemical transformations, including amidation, esterification, and reduction, enabling the attachment of diverse molecular fragments. The fluorine atom, with its unique electronic properties, can influence the molecule's lipophilicity, metabolic stability, and binding interactions. The strategic placement of fluorine on the spirocyclic core can lead to the development of novel pharmacophores with improved pharmacokinetic and pharmacodynamic profiles. Although specific examples of complex molecules built from this compound are not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds, highlighting its potential as a valuable scaffold.
Table 1: Potential Derivatizations of this compound
| Starting Material | Reagents and Conditions | Product | Potential Application |
|---|---|---|---|
| This compound | Amine, Coupling Agent (e.g., EDC, HATU) | 1-Fluorospiro[2.5]octane-1-carboxamide derivative | Bioactive molecule synthesis |
| This compound | Alcohol, Acid Catalyst | 1-Fluorospiro[2.5]octane-1-carboxylate ester derivative | Prodrug development, material science |
Incorporation into Strained Ring Systems
The spirocyclic nature of this compound, featuring a cyclopropane (B1198618) ring, inherently introduces ring strain. This strain can be harnessed in synthetic chemistry to drive reactions that form larger, more complex ring systems. Ring-opening reactions of the cyclopropane moiety, prompted by various reagents or conditions, can lead to the formation of functionalized carbocyclic or heterocyclic structures that would be challenging to synthesize through other methods.
For instance, under specific conditions, the cyclopropane ring could undergo rearrangements or additions, allowing for the construction of unique molecular frameworks. The presence of the fluorine atom can influence the regioselectivity and stereoselectivity of these ring-opening reactions, providing a level of control in the synthesis of intricate molecular architectures. While detailed studies on the incorporation of this specific compound into larger strained systems are limited, the principles of cyclopropane ring-opening chemistry suggest a rich potential for its use in this area.
Development of Novel Fluorinated Chirons (if enantiopure synthesis is discussed)
Should an efficient method for the enantioselective synthesis of this compound be developed, it would open the door to its use as a novel fluorinated chiron. Chiral building blocks are of paramount importance in the synthesis of single-enantiomer drugs, where the stereochemistry of the molecule is critical for its biological activity and safety.
Contribution to the Design of New Synthetic Methodologies
The unique structural and electronic properties of this compound could stimulate the development of new synthetic methodologies. The challenges associated with the selective functionalization of such a compact and sterically hindered molecule may inspire chemists to devise novel reaction conditions or catalytic systems.
For example, developing methods for the selective C-H activation of the cyclohexane (B81311) ring in the presence of the sensitive cyclopropane and fluorine-bearing carbon could lead to new strategies for late-stage functionalization. Furthermore, exploring the reactivity of the fluorinated spiro-center could uncover new types of chemical transformations. The pursuit of efficient synthetic routes to this and related fluorinated spirocyclic compounds will likely contribute to the broader toolkit of synthetic organic chemistry.
Advanced Spectroscopic and Analytical Characterization for Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D NMR Techniques)
Detailed experimental or predicted NMR data for 1-Fluorospiro[2.5]octane-1-carboxylic acid are not available in the searched resources. A thorough structural elucidation using NMR would typically involve:
¹H NMR: To identify the number of unique proton environments, their chemical shifts, coupling constants (J-values) to determine neighboring protons, and integration to establish the relative number of protons.
¹³C NMR: To determine the number of unique carbon environments. The chemical shifts would indicate the types of carbon atoms (e.g., carbonyl, sp²-hybridized, sp³-hybridized).
¹⁹F NMR: This would show a signal for the fluorine atom, and its coupling to adjacent protons would provide valuable structural information.
2D NMR Techniques: Such as COSY (Correlation Spectroscopy) to establish H-H correlations, HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify longer-range H-C correlations, would be crucial for the unambiguous assignment of all signals and confirmation of the spirocyclic structure.
Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
While a patent mentions the m/z of a derivative, no mass spectrometry data for the parent compound, this compound, was found. A high-resolution mass spectrometry (HRMS) analysis would be required to confirm the molecular formula (C₉H₁₃FO₂) by providing a highly accurate mass measurement. Analysis of the fragmentation pattern in the mass spectrum would help to confirm the connectivity of the atoms within the molecule.
Chiroptical Methods for Enantiomeric Excess Determination (if asymmetric synthesis is relevant)
No information regarding the asymmetric synthesis of this compound or the use of chiroptical methods such as circular dichroism (CD) spectroscopy or analysis of its chiral derivatives by chromatography was found. If the compound were synthesized as a single enantiomer, these techniques would be essential for determining its enantiomeric excess (ee).
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
There are no published crystal structures for this compound. X-ray crystallography would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the cyclohexane (B81311) and cyclopropane (B1198618) rings. For a chiral sample, it could also be used to determine the absolute configuration.
Q & A
Q. What are the primary synthetic routes for 1-fluorospiro[2.5]octane-1-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Ring-opening fluorination : Cyclopropane precursors are treated with fluorinating agents (e.g., Selectfluor®) under controlled temperatures (0–25°C) to introduce the fluorine substituent .
- Carboxylic acid functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using acidic or basic conditions (e.g., HCl/NaOH) to yield the carboxylic acid group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is employed to isolate the product with >95% purity .
Q. Key Optimization Parameters :
| Step | Critical Conditions | Impact on Yield/Purity |
|---|---|---|
| Fluorination | Temperature (<25°C), anhydrous solvent (e.g., DMF) | Prevents side reactions (e.g., defluorination) |
| Hydrolysis | pH control (avoiding over-acidification) | Minimizes degradation of the spirocyclic core |
Q. How is the structure and purity of this compound validated experimentally?
Q. What are the common reactivity patterns of this compound in organic synthesis?
- Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis (H₂SO₄) to form esters .
- Amide formation : Coupling with amines (e.g., EDC/HOBt) generates bioactive derivatives .
- Decarboxylation : Thermal or photolytic conditions may degrade the carboxylic acid group, requiring inert atmospheres (N₂/Ar) for stability .
Advanced Research Questions
Q. What challenges arise in achieving enantioselective synthesis of this compound, and how are they addressed?
- Stereochemical control : The spirocyclic core introduces axial chirality, requiring chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) .
- Racemization risks : Fluorine’s electronegativity can destabilize intermediates. Low-temperature reactions (-20°C) and rapid quenching mitigate this .
Case Study : A 2023 study reported 85% enantiomeric excess (ee) using a Pd-catalyzed asymmetric fluorination, though yields dropped to 40% due to steric hindrance .
Q. How do contradictory spectral data (e.g., NMR vs. X-ray) impact structural assignments, and how are they resolved?
Q. What methodologies are used to evaluate its biological activity in drug discovery pipelines?
- Enzyme inhibition assays : Test interactions with cyclooxygenase (COX) or kinases using fluorogenic substrates .
- ADME profiling :
Recent Finding : A 2024 study noted moderate COX-2 inhibition (IC₅₀ = 12 µM), but poor oral bioavailability (<15%) due to high polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
